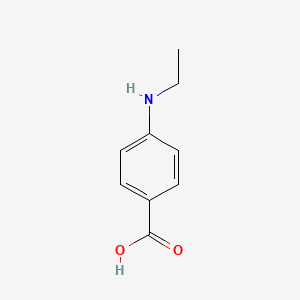

4-(Ethylamino)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(ethylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-2-10-8-5-3-7(4-6-8)9(11)12/h3-6,10H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWXFMMWYVSYQGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379475 | |

| Record name | 4-(ethylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7409-09-8 | |

| Record name | 4-(ethylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Ethylamino)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(Ethylamino)benzoic Acid: Properties, Synthesis, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(Ethylamino)benzoic acid (Et-PABA), a substituted aromatic carboxylic acid of interest in medicinal chemistry and organic synthesis. The document details its structural characteristics, reactivity, and provides field-proven insights into its synthesis and purification. Furthermore, this guide explores the role of the this compound scaffold in the development of novel therapeutic agents, supported by examples from recent scientific literature. Detailed experimental protocols, spectral data interpretation, and safety considerations are included to equip researchers with the practical knowledge required for its effective utilization.

Introduction and Core Chemical Properties

This compound, also known as N-ethyl-4-aminobenzoic acid, is a derivative of para-aminobenzoic acid (PABA), a well-established building block in the pharmaceutical industry. The introduction of an ethyl group to the amine functionality modifies the compound's lipophilicity, steric hindrance, and hydrogen bonding capabilities, thereby influencing its chemical reactivity and biological activity.

Structural and Physicochemical Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Source(s) |

| CAS Number | 7409-09-8 | [1][2] |

| Molecular Formula | C₉H₁₁NO₂ | [1][2] |

| Molecular Weight | 165.19 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | N-ethyl-4-aminobenzoic acid, p-(Ethylamino)benzoic acid | [1] |

| Appearance | Off-white to light yellow crystalline powder (predicted) | |

| Melting Point | Data not consistently available; related compounds suggest a solid at room temperature. | |

| Boiling Point | Data not available; likely to decompose at high temperatures. | |

| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like ethanol, methanol, and DMSO.[3] |

Synthesis of this compound: Methodologies and Mechanistic Insights

The synthesis of this compound can be approached through several strategic routes, primarily involving the N-alkylation of a PABA precursor or the hydrolysis of a corresponding ester. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities.

Synthesis via Reductive Amination of 4-Aminobenzoic Acid

Reductive amination is a highly efficient one-pot method for the N-alkylation of amines. This process involves the reaction of 4-aminobenzoic acid with an aldehyde (in this case, acetaldehyde) to form an intermediate imine (Schiff base), which is then reduced in situ to the desired secondary amine. Sodium cyanoborohydride (NaBH₃CN) is a commonly used reducing agent for this transformation due to its selectivity for the imine over the aldehyde.[4]

Caption: Reductive amination of 4-aminobenzoic acid.

Experimental Protocol: Reductive Amination [4]

-

Reaction Setup: In a round-bottom flask, dissolve 4-aminobenzoic acid (1.0 equivalent) and acetaldehyde (1.2 equivalents) in methanol.

-

Acid Catalysis: Add a catalytic amount of glacial acetic acid to the mixture to facilitate imine formation.

-

Reduction: To the stirred solution, add sodium cyanoborohydride (1.5 equivalents) portion-wise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After completion, concentrate the mixture under reduced pressure. Add water to the residue and adjust the pH to ~5-6 with dilute HCl to precipitate the product.

-

Purification: Collect the solid by filtration, wash with water, and recrystallize from an ethanol/water mixture to obtain pure this compound.

Causality: The acidic catalyst protonates the carbonyl oxygen of acetaldehyde, making it more electrophilic and promoting nucleophilic attack by the amino group of PABA. The subsequent reduction of the imine is rapid and irreversible, driving the reaction to completion.

Synthesis via N-Alkylation of Ethyl 4-Aminobenzoate followed by Hydrolysis

An alternative two-step synthesis involves the initial N-alkylation of the more soluble ethyl ester of 4-aminobenzoic acid (benzocaine), followed by hydrolysis of the ester to yield the final carboxylic acid.

Caption: Two-step synthesis via N-alkylation and hydrolysis.

Experimental Protocol: N-Alkylation and Hydrolysis

Step 1: N-Alkylation of Ethyl 4-Aminobenzoate [5]

-

Dissolve ethyl 4-aminobenzoate (1.0 equivalent) in a suitable solvent such as acetone or DMF.

-

Add a base, for example, potassium carbonate (2.0 equivalents).

-

Add an ethylating agent like ethyl iodide or ethyl bromide (1.2 equivalents).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After completion, filter off the base and evaporate the solvent. The crude ethyl 4-(ethylamino)benzoate can be purified by column chromatography.

Step 2: Hydrolysis of Ethyl 4-(ethylamino)benzoate [6]

-

Dissolve the crude or purified ethyl 4-(ethylamino)benzoate in a mixture of ethanol and water.

-

Add an excess of a strong base such as sodium hydroxide (e.g., 2-3 equivalents).

-

Heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute with water and acidify with a mineral acid (e.g., HCl) to a pH of approximately 4-5 to precipitate the this compound.

-

Collect the solid by filtration, wash with cold water, and dry. Recrystallization from ethanol/water may be performed for further purification.

Causality: The use of a base in the N-alkylation step is crucial to deprotonate the amine, increasing its nucleophilicity. The subsequent hydrolysis is a standard saponification reaction where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester.

Reactivity Profile

This compound possesses two primary reactive sites: the secondary amine and the carboxylic acid. This dual functionality allows for a wide range of chemical transformations, making it a versatile building block in organic synthesis.

Reactions at the Carboxylic Acid Group

-

Esterification: The carboxylic acid can be readily converted to its corresponding esters through Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst) or by reaction with an alkyl halide in the presence of a base.[7][8] These modifications are often employed in drug design to enhance membrane permeability and create prodrugs.

-

Amide Coupling: The carboxylic acid can be coupled with primary or secondary amines to form amides. This transformation typically requires the use of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), often in the presence of an activator like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields.[9][10][11]

Reactions at the Amine Group

-

Further N-Alkylation: The secondary amine can undergo further alkylation to form a tertiary amine, although this may require harsher conditions compared to the primary amine starting material. Over-alkylation can be a competing side reaction during the initial synthesis.[12]

-

Acylation: The amine can react with acyl chlorides or acid anhydrides to form amides.

-

Diazotization: While less reactive than primary aromatic amines, the secondary amine can potentially undergo reactions with nitrous acid, though this is less common.

Spectral Characteristics and Interpretation

The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques. The following are the expected spectral features:

¹H NMR Spectroscopy

-

Aromatic Protons: Two doublets in the aromatic region (approx. 6.5-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the carboxylic acid group will be deshielded and appear further downfield compared to the protons ortho to the electron-donating ethylamino group.

-

Ethyl Group Protons: A quartet (CH₂) and a triplet (CH₃) in the aliphatic region. The quartet (approx. 3.1-3.3 ppm) will be coupled to the triplet, and the triplet (approx. 1.2-1.4 ppm) will be coupled to the quartet.

-

Amine Proton (NH): A broad singlet or triplet (if coupled to the adjacent CH₂) that may be exchangeable with D₂O. Its chemical shift can vary depending on the solvent and concentration.

-

Carboxylic Acid Proton (OH): A broad singlet at a downfield chemical shift (typically >10 ppm), which is also exchangeable with D₂O.

¹³C NMR Spectroscopy

-

Carbonyl Carbon: A peak in the range of 165-175 ppm.

-

Aromatic Carbons: Four signals for the aromatic carbons due to symmetry. The carbon attached to the carboxylic acid group (C1) and the carbon attached to the nitrogen (C4) will be quaternary and have distinct chemical shifts from the protonated aromatic carbons (C2, C6 and C3, C5).

-

Ethyl Group Carbons: Two signals in the aliphatic region corresponding to the CH₂ and CH₃ groups.

Infrared (IR) Spectroscopy

-

O-H Stretch (Carboxylic Acid): A very broad absorption band in the region of 2500-3300 cm⁻¹.

-

N-H Stretch (Secondary Amine): A moderate absorption band around 3300-3500 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹.

-

C-N Stretch: An absorption in the region of 1250-1350 cm⁻¹.

-

Aromatic C=C Stretches: Several absorptions in the 1450-1600 cm⁻¹ region.

Mass Spectrometry

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (165.19 g/mol ).

-

Fragmentation Pattern: Common fragmentation patterns for benzoic acids include the loss of -OH (M-17) and -COOH (M-45). The ethylamino group can also undergo fragmentation.[13]

Applications in Drug Development and Research

The this compound scaffold is a valuable pharmacophore in the design of new therapeutic agents due to its ability to form key interactions with biological targets and its synthetic tractability.

As a Scaffold for Kinase Inhibitors

Many kinase inhibitors incorporate a substituted aniline or benzoic acid moiety to form hydrogen bonds and other interactions within the ATP-binding pocket of the kinase. The this compound structure can be elaborated to target specific kinases involved in cancer and inflammatory diseases. For example, derivatives of 4-(thiazol-5-yl)benzoic acid have been developed as potent inhibitors of protein kinase CK2.[14][15] While not containing the ethylamino group specifically, this highlights the utility of the 4-aminobenzoic acid core in kinase inhibitor design. The ethyl group can be used to probe specific hydrophobic pockets within the active site to enhance potency and selectivity.

Anticancer and Antimicrobial Agents

Benzoic acid derivatives have been widely investigated for their potential as anticancer and antimicrobial agents.[16][17][18][19] The derivatization of the amino and carboxylic acid groups of this compound allows for the systematic exploration of structure-activity relationships (SAR). For instance, the synthesis of amide and ester libraries can lead to the discovery of compounds with improved cell permeability and target engagement. Schiff bases derived from 4-aminobenzoic acid have shown promising antibacterial and antifungal activities.[20]

A recent study described the synthesis of 4-(benzylamino)benzoic acid derivatives, which are structurally related to this compound, and their evaluation as anticancer and antibacterial agents. Some of these compounds displayed moderate antibacterial activity and one derivative showed a considerable IC₅₀ value against a non-small cell lung cancer cell line.[21]

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust. Use only in a well-ventilated area. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a versatile chemical entity with significant potential in organic synthesis and medicinal chemistry. Its dual functionality allows for a wide array of chemical modifications, making it an attractive scaffold for the development of novel compounds with diverse biological activities. This guide has provided a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, offering a valuable resource for researchers in the field. A thorough understanding of its synthesis and reactivity, coupled with careful handling, will enable its effective use in the discovery and development of new chemical entities.

References

- BenchChem. (2025). Application Notes and Protocols for the Reductive Alkylation of para-Aminobenzoic Acid.

- Royal Society of Chemistry. (n.d.). Supporting information.

- Organic Syntheses. (n.d.). ethyl 4-aminobenzoate.

- Carbon-13 chemical shift assignments of derivatives of benzoic acid. (1990). Magnetic Resonance in Chemistry.

- ChemicalBook. (n.d.). ethyl 4-(ethylamino)benzoate synthesis.

- PubChem. (n.d.). Benzoic acid, 4-(ethylamino)-, ethyl ester.

- Organic Syntheses. (n.d.). ETHYL p-AMINOBENZOATE.

- Al-Hourani, B., Al-Ghorani, E., Al-Ayobi, A., Al-Taweel, S., & El-Eswed, B. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)

- BenchChem. (2025). Comparative Fragmentation Analysis of 4-Dimethylamino benzoic acid and its d6-Isotopologue in Tandem Mass Spectrometry.

- Chemistry LibreTexts. (2021). 3: Esterification (Experiment).

- SSERC. (n.d.). Hydrolysis of ethyl benzoate.

- SpectraBase. (n.d.). 4-(Diethylamino)benzoic acid - Optional[FTIR] - Spectrum.

- PubChem. (n.d.). This compound.

- National Center for Biotechnology Information. (2024). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PubMed Central.

- ResearchGate. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid.

- Ohno, H., et al. (2016). Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. Bioorganic & Medicinal Chemistry, 24(6), 1258-1267.

- ResearchGate. (2021). Synthesis, Characterization, Biological and Docking Simulations of 4-(Benzylideneamino) Benzoic Acids.

- NIST. (n.d.). Benzoic acid, 4-amino-2-chloro-, 2-(diethylamino)ethyl ester.

- U.S. Environmental Protection Agency. (n.d.). Benzoic acid, 4-(ethylamino)-, ethyl ester - Substance Details - SRS.

- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.

- MDPI. (2021). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents.

- El-Damasy, A. K., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. RSC Medicinal Chemistry.

- Google Patents. (n.d.). Preparation method of 4-aminobenzoic acid and derivatives thereof.

- PubChem. (n.d.). 4-Amino-2-(ethylamino)benzoic acid.

- ResearchGate. (n.d.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand.

- Gobbi, S., et al. (2014). Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases. Journal of Medicinal Chemistry, 57(5), 2035-2048.

- Preprints.org. (2024). An Insight into the Anticancer and Antibacterial Properties of New 4-(Benzylamino)benzoic Acid Derivatives: Synthesis and X-ray Crystallographic Analysis.

- Singh, A., et al. (2023).

- Fisher Scientific. (n.d.). Amide Synthesis.

- SpectraBase. (n.d.). 4-(Diethylamino)benzoic acid - Optional[13C NMR] - Spectrum.

- National Center for Biotechnology Information. (2016). Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. PubMed.

- Santa Cruz Biotechnology. (n.d.). 4-Ethylamino-3-nitro-benzoic acid ethyl ester.

- Google Patents. (n.d.). Synthetic method of ethyl p-aminobenzoate.

- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.

- Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions.

- Scholars Research Library. (n.d.). Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives.

- Zeitschrift für Naturforschung. (n.d.). FT-IR Spectroscopic Study of M(Benzoic Acid)2Ni(CN)4 Complexes.

- CP Lab Safety. (n.d.). This compound, 95% Purity, C9H11NO2, 10 grams.

- Chegg.com. (2019). Solved 4. The FTIR spectrum of benzoic acid is given.

- ACS Publications. (2020). Solubility of Benzoic Acid in Aqueous Solutions Containing Ethanol or N-Propanol.

- Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.

- NIST. (n.d.). Benzoic acid, 4-(phenylazo)-.

Sources

- 1. This compound | C9H11NO2 | CID 2775249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ethyl 4-(ethylamino)benzoate synthesis - chemicalbook [chemicalbook.com]

- 6. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 9. CN112745239A - Preparation method of 4-aminobenzoic acid and derivatives thereof - Google Patents [patents.google.com]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. chemicalkinomics.com [chemicalkinomics.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 4-Ethylbenzoic acid(619-64-7) 1H NMR [m.chemicalbook.com]

- 16. rsc.org [rsc.org]

- 17. Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 20. Potential antiatherosclerotic agents. 2. (Aralkylamino)- and (alkylamino) benzoic acid analogues of cetaben - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870) [hmdb.ca]

An In-depth Technical Guide to 4-(Ethylamino)benzoic Acid (CAS 7409-09-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Importance

4-(Ethylamino)benzoic acid, with the CAS number 7409-09-8, is a substituted aromatic carboxylic acid. It belongs to the family of para-aminobenzoic acid (PABA) derivatives, a class of molecules that are of significant interest in medicinal chemistry and materials science. While not as widely known as its parent compound, this compound serves as a crucial building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Its structure, featuring a carboxylic acid, a secondary amine, and an aromatic ring, provides multiple points for chemical modification, making it a versatile intermediate for creating diverse molecular architectures. This guide provides a comprehensive overview of its synthesis, physicochemical properties, spectroscopic analysis, applications in drug development, and safety considerations.

Physicochemical and Structural Properties

This compound is a stable organic compound with the molecular formula C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol .[1] A summary of its key properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 7409-09-8 | [1] |

| Molecular Formula | C₉H₁₁NO₂ | [1] |

| Molecular Weight | 165.19 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Melting Point | 175 °C | |

| Boiling Point | 330.9±25.0 °C (Predicted) | |

| pKa | 4.81±0.10 (Predicted) | |

| SMILES | CCNC1=CC=C(C=C1)C(=O)O | [1] |

| InChIKey | SWXFMMWYVSYQGF-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the readily available ethyl 4-aminobenzoate (Benzocaine). The overall synthetic workflow involves N-alkylation followed by ester hydrolysis.

Step 1: N-Alkylation of Ethyl 4-aminobenzoate

The first step is the selective N-alkylation of the amino group of ethyl 4-aminobenzoate. This is a standard nucleophilic substitution reaction where the amino group acts as a nucleophile, attacking the electrophilic ethyl group of an ethyl halide, such as ethyl iodide. A mild base, like potassium carbonate, is used to neutralize the hydroiodic acid formed during the reaction, driving the equilibrium towards the product.

Protocol:

-

To a solution of ethyl 4-aminobenzoate (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).

-

Stir the suspension at room temperature and add ethyl iodide (1.2 equivalents) dropwise.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude ethyl 4-(ethylamino)benzoate, which can be purified by column chromatography.

Step 2: Hydrolysis of Ethyl 4-(ethylamino)benzoate

The second step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved by saponification using a strong base, such as sodium hydroxide, in a mixture of ethanol and water, followed by acidification.[2]

Protocol:

-

Dissolve the ethyl 4-(ethylamino)benzoate from the previous step in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide (2-3 equivalents) and heat the mixture to reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify to a pH of 4-5 with dilute hydrochloric acid.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the final product.

Spectroscopic Analysis and Structural Elucidation

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to show the following signals:

-

Aromatic Protons: Two doublets in the aromatic region (approximately 6.6-7.8 ppm). The two protons ortho to the carboxylic acid group will be downfield, while the two protons ortho to the ethylamino group will be upfield.

-

Ethyl Group Protons: A quartet at approximately 3.1-3.3 ppm corresponding to the -CH₂- group and a triplet at approximately 1.1-1.3 ppm for the -CH₃ group.

-

Amine and Carboxylic Acid Protons: A broad singlet for the N-H proton and a very broad singlet for the COOH proton, both of which are exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum is expected to display nine distinct signals:

-

Carboxylic Carbonyl Carbon: A signal around 167-170 ppm.

-

Aromatic Carbons: Four signals in the aromatic region (approximately 110-155 ppm). The carbon attached to the nitrogen will be the most upfield, and the carbon attached to the carboxylic acid group will be downfield.

-

Ethyl Group Carbons: A signal for the -CH₂- carbon at approximately 38-42 ppm and a signal for the -CH₃ carbon at approximately 14-16 ppm.

FTIR Spectroscopy (Predicted)

The key vibrational modes expected in the FTIR spectrum include:

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500 to 3300 cm⁻¹.

-

N-H Stretch (Secondary Amine): A moderate, sharp peak around 3350-3450 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1680-1710 cm⁻¹.

-

C-N Stretch: A peak in the 1250-1350 cm⁻¹ region.

-

Aromatic C=C Stretches: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 165. Key fragmentation patterns would likely involve the loss of the ethyl group, the carboxylic acid group, and cleavage of the aromatic ring.

Applications in Drug Development and Medicinal Chemistry

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to be incorporated into molecules designed to interact with a range of biological targets.

-

Local Anesthetics: The parent structure, p-aminobenzoic acid, is the backbone of many local anesthetics. By analogy, this compound can be used to synthesize analogs of well-known anesthetics like benzocaine and procaine, potentially modifying their potency, duration of action, and toxicity profiles.

-

Anticancer and Anti-inflammatory Agents: Benzoic acid derivatives have been explored for their potential as anticancer and anti-inflammatory drugs. The ethylamino group can be used to modulate the lipophilicity and hydrogen bonding capacity of a molecule, which can be crucial for its interaction with biological targets.[5]

-

As a Versatile Building Block: The presence of three distinct functional groups (carboxylic acid, secondary amine, and aromatic ring) allows for a wide range of chemical transformations. The carboxylic acid can be converted to esters, amides, or other derivatives. The secondary amine can be further alkylated or used in coupling reactions. The aromatic ring can undergo electrophilic substitution reactions, although the existing substituents will direct the position of new groups.

Safety and Handling

This compound is classified as an irritant. It is important to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.

-

Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation. Harmful if swallowed.

-

Precautions: Avoid breathing dust. Wash hands thoroughly after handling. Wear protective gloves, eye protection, and face protection.

-

First Aid: In case of contact with skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes. If inhaled, move to fresh air. If swallowed, seek medical attention.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this chemical.

Conclusion

This compound is a versatile and valuable chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis from common starting materials, combined with its multiple points for chemical modification, makes it an attractive building block for creating novel molecules with a wide range of potential therapeutic applications. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective use in a research and development setting.

References

-

PubChem. Benzoic acid, 4-(ethylamino)-, ethyl ester. [Link]

-

The Royal Society of Chemistry. Supporting Information for a chemical communications article. [Link]

-

SpectraBase. 4-(Diethylamino)benzoic acid - Optional[FTIR] - Spectrum. [Link]

-

PubChem. This compound. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

Organic Syntheses. ethyl 4-aminobenzoate. [Link]

-

SIELC Technologies. Benzoic acid, 4-(ethylamino)-, ethyl ester. [Link]

-

SpectraBase. 4-(Diethylamino)benzoic acid - Optional[13C NMR] - Spectrum. [Link]

-

National Institute of Standards and Technology. Benzoic acid, 4-(methylamino)-. [Link]

-

US EPA. Benzoic acid, 4-(ethylamino)-, ethyl ester - Substance Details. [Link]

-

National Institute of Standards and Technology. Benzoic acid, 4-amino-3-butoxy-, 2-(diethylamino)ethyl ester. [Link]

- Google Patents.

-

Unknown. Experiment 17: multi-step synthesis: Benzocaine. [Link]

-

ResearchGate. A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. [Link]

-

RSC Publishing. Synthesis of 4-aminobenzoic acid esters of polyethylene glycol and their use for pegylation of therapeutic proteins. [Link]

-

The Royal Society of Chemistry. Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. [Link]

-

PubMed. Lactams as EP4 prostanoid receptor agonists. 3. Discovery of N-ethylbenzoic acid 2-pyrrolidinones as subtype selective agents. [Link]

-

The Royal Society of Chemistry. Synthesis of 4-Aminobenzoic Acid Esters of Polyethylene Glycol and Their Use for Pegylation of Therapeutic Proteins D. V. Lo. [Link]

-

PubMed. A novel leukotriene D4/E4 antagonist, SR2640 (2-[3-(2-quinolylmethoxy)phenylamino]benzoic acid). [Link]

-

PMC - NIH. Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. [Link]

-

ResearchGate. FTIR spectra of parent 4-Nitrobenzoic acid and Ethyl 4-nitrobenzoate,.... [Link]

-

ResearchGate. The solubility of benzoic acid in seven solvents. [Link]

-

SIELC Technologies. Benzoic acid, 4-(butylamino)-, ethyl ester. [Link]

Sources

- 1. This compound | C9H11NO2 | CID 2775249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(Methylamino)benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. 4-(Methylamino)benzoic acid(10541-83-0) 1H NMR [m.chemicalbook.com]

- 4. Benzoic acid, 4-(ethylamino)-, ethyl ester | C11H15NO2 | CID 170628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Lactams as EP4 prostanoid receptor agonists. 3. Discovery of N-ethylbenzoic acid 2-pyrrolidinones as subtype selective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(Ethylamino)benzoic Acid: Structure, Synthesis, and Characterization

Executive Summary

4-(Ethylamino)benzoic acid, a derivative of para-aminobenzoic acid (PABA), is a compound of significant interest in medicinal chemistry and drug development. Its structure, featuring both a secondary amine and a carboxylic acid on a benzene ring, provides a versatile scaffold for synthesizing a wide array of biologically active molecules. This technical guide offers an in-depth exploration of this compound, focusing on its core structural characteristics, detailed synthesis methodologies, and analytical characterization. It is intended for researchers, chemists, and professionals in the pharmaceutical sciences who require a comprehensive understanding of this compound's chemistry and practical laboratory protocols.

Compound Profile: Structural and Physicochemical Properties

This compound is an aromatic organic compound characterized by a benzoic acid backbone substituted with an ethylamino group at the para (4) position.

Nomenclature and Identifiers

Structural Representation

The molecular structure consists of a central benzene ring, a carboxylic acid group (-COOH), and a secondary amine group (-NHCH₂CH₃) positioned opposite each other.

Caption: 2D structure of this compound.

Physicochemical Data

The properties of this compound make it suitable for various synthetic transformations in organic solvents.

| Property | Value | Reference |

| Molecular Weight | 165.19 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | Data not consistently available; related compounds like 4-(Methylamino)benzoic acid melt at 159-164 °C. | |

| SMILES | CCNC1=CC=C(C=C1)C(=O)O | [1] |

| InChIKey | SWXFMMWYVSYQGF-UHFFFAOYSA-N | [1] |

Synthesis Methodologies: A Technical Overview

The synthesis of this compound can be achieved through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. The two primary approaches are direct N-alkylation and reductive amination of 4-aminobenzoic acid (PABA).

Method 1: Direct N-Alkylation of 4-Aminobenzoic Acid

This method involves the direct reaction of PABA with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base.[3][4] The base is crucial for deprotonating the nitrogen atom of the amino group, thereby increasing its nucleophilicity to facilitate the attack on the electrophilic ethylating agent.

Causality Behind Experimental Choices:

-

Base (e.g., Potassium Carbonate, K₂CO₃): A mild inorganic base like K₂CO₃ is often preferred.[3] It is strong enough to facilitate the reaction but minimizes side reactions like the O-alkylation of the carboxylate salt, which can form if a stronger base is used.

-

Solvent (e.g., Acetone, DMF): A polar aprotic solvent is ideal as it can dissolve the reactants and the base without participating in the reaction.

-

Reflux Conditions: Heating the reaction mixture to reflux increases the reaction rate, ensuring the completion of the alkylation in a reasonable timeframe.[5]

Caption: Workflow for the direct N-alkylation of PABA.

Detailed Experimental Protocol (Adapted from Hasan et al., 2023): [3][5]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-aminobenzoic acid (1.0 eq) and potassium carbonate (2.0 eq) to acetone.

-

Addition of Alkylating Agent: To this suspension, add ethyl iodide (1.2 eq) dropwise.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Isolation: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash with water to remove any remaining salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.[5]

Method 2: Reductive Amination of 4-Aminobenzoic Acid

Reductive amination is an efficient one-pot method for forming the N-ethyl bond.[5] It involves the reaction of PABA with acetaldehyde to form an intermediate imine (Schiff base), which is then reduced in situ by a selective reducing agent.

Causality Behind Experimental Choices:

-

Aldehyde (Acetaldehyde): Acetaldehyde serves as the source of the ethyl group.

-

Reducing Agent (e.g., Sodium Cyanoborohydride, NaBH₃CN): A mild reducing agent like NaBH₃CN is critical. It is selective for the protonated imine intermediate over the aldehyde, preventing the premature reduction of acetaldehyde. This selectivity is key to the success of the one-pot reaction.[5]

-

Acid Catalyst (e.g., Acetic Acid): A catalytic amount of acid is required to protonate the carbonyl group of the aldehyde, activating it for nucleophilic attack by the amine, and to catalyze the dehydration step to form the imine.[6]

Caption: Mechanism of reductive amination of PABA.

Detailed Experimental Protocol (Adapted from BenchChem, 2025): [5]

-

Reaction Setup: In a round-bottom flask, dissolve 4-aminobenzoic acid (1.0 eq) and acetaldehyde (1.1 eq) in methanol.

-

Acidification: Add a catalytic amount of glacial acetic acid to the mixture to facilitate imine formation.

-

Reduction: To the stirred solution, add sodium cyanoborohydride (1.5 eq) portion-wise at room temperature. Allow the reaction to stir for 12-24 hours.

-

Work-up: Once the reaction is complete (monitored by TLC), concentrate the mixture under reduced pressure.

-

Isolation: Adjust the pH of the aqueous residue to precipitate the product. Collect the solid by filtration and wash thoroughly with water.

-

Purification: Recrystallize the crude product from an appropriate solvent to obtain pure this compound.

Purification and Analytical Characterization

Ensuring the purity and confirming the identity of the synthesized this compound is a critical final step.

-

Purification: Recrystallization is the most common method for purifying the solid product. The choice of solvent is critical; an ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures. A mixture of ethanol and water is often effective.

-

Characterization: A combination of spectroscopic techniques is used to confirm the structure of the final product.[4][7]

-

¹H-NMR (Proton Nuclear Magnetic Resonance): Will show characteristic signals for the aromatic protons, the methylene (-CH₂-) and methyl (-CH₃) protons of the ethyl group, and the amine proton (-NH-).

-

FTIR (Fourier-Transform Infrared Spectroscopy): Will display characteristic absorption bands for the N-H stretch, C=O stretch of the carboxylic acid, and aromatic C-H stretches.

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound by showing a molecular ion peak corresponding to 165.19 g/mol .[1]

-

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of more complex molecules. Its ester derivatives, such as ethyl 4-(ethylamino)benzoate, are used in various research contexts.[8][9][10] The presence of reactive handles—the secondary amine and the carboxylic acid—allows for further functionalization, making it a key building block for creating libraries of compounds for screening in drug discovery programs, particularly in the development of anticancer and antimicrobial agents.[7][11]

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

The Science Snail. (2023, July 16). Benzocaine synthesis from toluene and p-xylene. Retrieved from [Link]

- Williamson, K. L., & Masters, K. M. (n.d.). Experiment 17: multi-step synthesis: Benzocaine. Macroscale and Microscale Organic Experiments.

-

Slideshare. (n.d.). Synthesis of benzocaine. Retrieved from [Link]

-

CUTM Courseware. (n.d.). Preparation of Benzocaine. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, 95% Purity, C9H11NO2, 10 grams. Retrieved from [Link]

-

PubChem. (n.d.). Benzoic acid, 4-(ethylamino)-, ethyl ester. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-2-(ethylamino)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Benzoic acid, 4-(ethylamino)-, ethyl ester - Substance Details. Substance Registry Services. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Benzoic acid, 4-(ethylamino)-, ethyl ester. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ethyl 4-aminobenzoate. Retrieved from [Link]

-

Hasan, E., Ali, S. N., Bano, Z., Begum, S., Ali, S., Shams, A., & Siddiqui, B. S. (2024). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Natural Product Research, 38(13), 2220–2230. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 4-ethylamino-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

Hasan, E., et al. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Natural Product Research. Retrieved from [Link]

- Hasan, E., et al. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties.

-

Hasan, E., et al. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. ResearchGate. Retrieved from [Link]

- Klyachko, N. L., et al. (2010). Synthesis of 4-aminobenzoic acid esters of polyethylene glycol and their use for pegylation of therapeutic proteins. RSC Publishing.

- Google Patents. (n.d.). Preparation method of 4-aminobenzoic acid and derivatives thereof.

- Google Patents. (n.d.). Synthetic method of ethyl p-aminobenzoate.

- Supporting Information for: Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked M

Sources

- 1. This compound | C9H11NO2 | CID 2775249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benzoic acid, 4-(ethylamino)-, ethyl ester | C11H15NO2 | CID 170628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 10. Benzoic acid, 4-(ethylamino)-, ethyl ester | SIELC Technologies [sielc.com]

- 11. tandfonline.com [tandfonline.com]

4-(Ethylamino)benzoic acid solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 4-(Ethylamino)benzoic Acid in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

The solubility of active pharmaceutical ingredients (APIs) in organic solvents is a critical physicochemical parameter that profoundly influences drug development, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive examination of the solubility characteristics of this compound, a key organic compound. In the absence of extensive published data for this specific molecule, this guide establishes a predictive framework by analyzing its structural attributes and drawing parallels with the well-documented solubility of its close structural analog, benzocaine (ethyl 4-aminobenzoate). We present a detailed exploration of the theoretical principles governing solubility, a step-by-step experimental protocol for its determination, and a discussion on the analytical techniques for quantification. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions in their laboratory and development endeavors.

Introduction: The Pivotal Role of Solubility in Pharmaceutical Sciences

In the realm of pharmaceutical development, understanding the solubility of an API is not merely an academic exercise; it is a cornerstone of successful drug design and manufacturing.[1][2][3] The extent to which a compound dissolves in a particular solvent system dictates the efficiency of its crystallization, the feasibility of its formulation into a stable dosage form, and ultimately, its therapeutic efficacy.[4][5] this compound (C₉H₁₁NO₂), a derivative of benzoic acid, possesses structural features—an aromatic ring, a carboxylic acid group, and a secondary amine—that suggest a complex and interesting solubility profile across a range of organic solvents.

This guide will navigate the multifaceted nature of this compound's solubility, providing both theoretical insights and practical, field-proven methodologies. By understanding the "why" behind the "how," researchers can move beyond rote experimentation to a more intuitive and efficient approach to solubility studies.

Physicochemical Profile of this compound

A thorough understanding of a molecule's intrinsic properties is fundamental to predicting its behavior in different solvent environments.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₂ | [6][7] |

| Molecular Weight | 165.19 g/mol | [6][7] |

| IUPAC Name | This compound | [6] |

| CAS Number | 7409-09-8 | [6][7] |

| Structure | ||

| CCNC1=CC=C(C=C1)C(=O)O | [6] |

The structure of this compound reveals its amphiphilic nature. The benzene ring provides a nonpolar, hydrophobic character, while the carboxylic acid and the ethylamino groups introduce polarity and the capacity for hydrogen bonding. This duality is the primary determinant of its solubility in various organic solvents.

Predicting Solubility: Insights from a Structural Analog (Benzocaine)

The key structural difference is the presence of a carboxylic acid in this compound versus an ethyl ester in benzocaine. This will likely lead to stronger intermolecular interactions, particularly in protic solvents, for this compound.

Table 1: Experimental Solubility of Benzocaine (Form I and II) in Various Organic Solvents at Different Temperatures [8][10][11]

| Solvent | Temperature (°C) | Solubility (mole fraction, x) - Form I | Solubility (mole fraction, x) - Form II |

| 1,4-Dioxane | 5 | 0.134 | - |

| 25 | 0.229 | 0.244 | |

| 50 | - | 0.404 | |

| Acetone | 5 | 0.121 | - |

| 25 | 0.210 | 0.224 | |

| 50 | - | 0.370 | |

| Ethyl Acetate | 5 | 0.082 | - |

| 25 | 0.150 | 0.160 | |

| 50 | - | 0.283 | |

| Chloroform | 5 | 0.057 | - |

| 25 | 0.121 | 0.129 | |

| 50 | - | 0.242 | |

| Acetonitrile | 5 | 0.029 | - |

| 25 | 0.063 | 0.067 | |

| 50 | - | 0.134 | |

| Methanol | 5 | 0.028 | - |

| 25 | 0.062 | 0.066 | |

| 50 | - | 0.136 | |

| n-Butanol | 5 | 0.021 | - |

| 25 | 0.047 | 0.050 | |

| 50 | - | 0.104 | |

| Toluene | 5 | 0.012 | - |

| 25 | 0.031 | 0.033 | |

| 50 | - | 0.071 |

Analysis and Extrapolation to this compound:

-

High Solubility in Polar Aprotic Solvents: Benzocaine exhibits high solubility in 1,4-dioxane and acetone.[8][10][11] This is due to favorable dipole-dipole interactions. It is anticipated that this compound will also be highly soluble in these solvents, perhaps even more so due to the additional hydrogen bonding capabilities of the carboxylic acid group.

-

Moderate Solubility in Esters and Chlorinated Solvents: The solubility of benzocaine is moderate in ethyl acetate and chloroform.[8][10][11] A similar trend is expected for this compound.

-

Lower Solubility in Alcohols and Nonpolar Solvents: Benzocaine's solubility is lower in alcohols like methanol and n-butanol, and significantly lower in the nonpolar solvent toluene.[8][10][11] While the carboxylic acid of this compound can hydrogen bond with alcohols, the energy required to break the crystal lattice structure of the solid acid may result in similarly modest solubility. Its solubility in nonpolar solvents like toluene is expected to be low.

The Science of Dissolution: A Mechanistic Perspective

Solubility is governed by a thermodynamic equilibrium between the solid state and the solution. The process can be conceptualized by the following relationship:

ΔGsolution = ΔHsolution - TΔSsolution

For dissolution to be spontaneous, the Gibbs free energy of the solution (ΔGsolution) must be negative. This is influenced by the enthalpy of solution (ΔHsolution), which is the net energy change from breaking solute-solute and solvent-solvent interactions and forming solute-solvent interactions, and the entropy of solution (ΔSsolution), which is typically positive as the system becomes more disordered.

The interplay of intermolecular forces is paramount.

Caption: Thermodynamic cycle of dissolution.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

The following protocol outlines the Shake-Flask method, a gold-standard approach for determining thermodynamic (equilibrium) solubility.[4][12]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., methanol, acetone, ethyl acetate)

-

Scintillation vials or sealed flasks

-

Temperature-controlled shaker or water bath

-

Syringe filters (0.45 µm, solvent-compatible)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis Spectrophotometer[13][14][15]

Protocol Workflow:

Caption: Shake-flask solubility determination workflow.

Step-by-Step Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or water bath set to the desired constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration (typically 24-72 hours) to allow the system to reach equilibrium.[12] Preliminary studies can determine the minimum time required to reach a plateau in concentration.

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately pass it through a solvent-compatible 0.45 µm filter to remove any particulate matter. This step is critical to avoid artificially high results.

-

Accurately dilute the clear filtrate with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[13][14][15]

-

Construct a calibration curve by plotting the analytical response (e.g., peak area for HPLC, absorbance for UV-Vis) versus the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of this compound in the chosen solvent at that specific temperature.

-

Conclusion and Future Directions

This guide has provided a foundational understanding of the solubility of this compound in organic solvents. By leveraging data from the structural analog benzocaine, we have established a predictive framework for its solubility behavior. Furthermore, a detailed, validated experimental protocol has been presented to enable researchers to generate precise and reliable solubility data.

For professionals in drug development, it is recommended to perform experimental solubility determinations in a range of solvents with varying polarities (e.g., a nonpolar solvent like heptane, a polar aprotic solvent like acetone, and a polar protic solvent like methanol) at different temperatures. This data will be invaluable for process optimization, formulation development, and the creation of robust thermodynamic models for solubility prediction.[1][16][17][18]

References

- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.

- Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed.

- Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society.

- SAFETY DATA SHEET - this compound. Fisher Scientific.

- Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. PubMed.

- SAFETY D

- This compound. PubChem.

- Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv.

- Solubility and phase separation of benzocaine and salicylic acid in 1,4-dioxane-water mixtures at several temper

- SOLUBILITY DETERMIN

- Experimental and Computational Methods Pertaining to Drug Solubility.

- Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs.

- Solubility Calculation of Active Pharmaceutical Ingredients in Alkanes, Alcohols, Water and their Mixtures Using Various Activity Coefficient Models.

- Thermodynamics of the Enantiotropic Pharmaceutical Compound Benzocaine and Solubility in Pure Organic Solvents. UL Research Repository - University of Limerick.

- Annex 4.

- 4-[(ethylamino)sulfonyl]benzoic acid 10252-64-9. Guidechem.

- Solubility of benzocaine (FI and FII)

- Thermodynamics of the Enantiotropic Pharmaceutical Compound Benzocaine and Solubility in Pure Organic Solvents.

- Benzoic acid, 4-(ethylamino)-, ethyl ester. PubChem.

- Thermodynamics of the Enantiotropic Pharmaceutical Compound Benzocaine and Solubility in Pure Organic Solvents. Bohrium.

- This compound. Santa Cruz Biotechnology.

- SAFETY DATA SHEET - 4-Aminobenzoic acid ethyl ester.

- Benzoic acid, 4-ethylamino-, ethyl ester. NIST WebBook.

- 4-Aminobenzoic acid. Solubility of Things.

- 4-[(1R)-1-(Acetylamino)ethyl]benzoic Acid. ChemicalBook.

- A Comparative Guide to Analytical Methods for the Quantification of 4-(4-aminophenoxy)benzoic acid. Benchchem.

- Validated simultaneous determination of antipyrine and benzocaine HCl in the presence of benzocaine HCl degradation product. Analytical Methods - RSC Publishing.

- Solubility of Benzoic Acid in Organic Solvents. Scribd.

- SPECTRAL IDENTIFICATION AND HPLC QUANTIFICATION OF BENZOIC ACID

- Rapid quantitative method for simultaneous determination of benzoic acid, sorbic acid, and four parabens in meat and nonmeat products by liquid chrom

- An In-depth Technical Guide to the Solubility of Benzoic Acid in Organic Solvents. Benchchem.

- A Comparative Guide to Analytical Methods for the Quantification of 4-Nonanamidobenzoic Acid and its Analogs. Benchchem.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 3. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 4. pharmatutor.org [pharmatutor.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C9H11NO2 | CID 2775249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. researchrepository.ul.ie [researchrepository.ul.ie]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Thermodynamics of the Enantiotropic Pharmaceutical Compound Benzocaine and Solubility in Pure Organic Solvents: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 12. who.int [who.int]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. fimm.valahia.ro [fimm.valahia.ro]

- 15. Rapid quantitative method for simultaneous determination of benzoic acid, sorbic acid, and four parabens in meat and nonmeat products by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. chemrxiv.org [chemrxiv.org]

4-(Ethylamino)benzoic acid molecular weight and formula

An In-depth Technical Guide to 4-(Ethylamino)benzoic Acid

Abstract

This compound is a substituted aromatic carboxylic acid that serves as a versatile intermediate and building block in organic synthesis. Its structural similarity to para-aminobenzoic acid (PABA) suggests its potential utility in the development of novel compounds within the pharmaceutical and materials science sectors. This guide provides a comprehensive overview of its core chemical and physical properties, outlines a robust laboratory-scale synthesis and purification protocol, details validated analytical methods for its characterization, and discusses its applications in research and drug development. All methodologies are presented with an emphasis on the underlying scientific principles to ensure reproducibility and self-validation.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its identity and physical characteristics. These properties dictate its solubility, reactivity, and appropriate handling and storage conditions.

Chemical Identifiers

A consistent and unambiguous identification is critical for regulatory compliance, literature searches, and procurement.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 7409-09-8 | [1][2] |

| Molecular Formula | C₉H₁₁NO₂ | [1][2][3] |

| Canonical SMILES | CCNC1=CC=C(C=C1)C(=O)O | [1] |

| InChIKey | SWXFMMWYVSYQGF-UHFFFAOYSA-N | [1] |

Physicochemical Data

The quantitative properties of this compound are summarized below. These values are essential for designing synthetic reactions, developing analytical methods, and predicting the compound's behavior in various matrices.

| Property | Value | Source |

| Molecular Weight | 165.19 g/mol | [1][2] |

| Monoisotopic Mass | 165.078978594 Da | [1] |

| Appearance | White solid (typical) | |

| pKa (Predicted) | 4.2 (acidic), 5.1 (basic) | |

| LogP (Predicted) | 1.9 |

Synthesis and Purification

The synthesis of this compound is typically achieved through the hydrolysis of its corresponding ethyl ester, a common and well-established transformation in organic chemistry. This approach is favored due to the high availability of the starting ester and the straightforward nature of the reaction.

Synthetic Pathway: Base-Catalyzed Hydrolysis

The core of the synthesis involves the saponification of Ethyl 4-(ethylamino)benzoate. In this reaction, a hydroxide ion (from a base like KOH or NaOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group. A final acid-base workup protonates the resulting carboxylate salt to yield the desired carboxylic acid.

Caption: Base-catalyzed hydrolysis of an ester to a carboxylic acid.

Experimental Protocol: Synthesis

This protocol is adapted from analogous hydrolysis procedures for substituted benzoic acids.[4] The causality behind using a mixed solvent system (ethanol/water) is to ensure the solubility of both the relatively nonpolar organic ester and the ionic base.

-

Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve Ethyl 4-(ethylamino)benzoate (1.0 eq) in a 3:1 mixture of ethanol and water.

-

Base Addition: Add potassium hydroxide (KOH, 1.2 eq) to the solution and bring the mixture to reflux. The elevated temperature is necessary to overcome the activation energy of the hydrolysis reaction.

-

Reaction Monitoring: Maintain reflux for 3-4 hours. The reaction's progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting ester spot.

-

Solvent Removal: After the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator. This step is crucial as it ensures the product will precipitate effectively from the subsequent aqueous phase.

-

Acidification: Dilute the remaining aqueous mixture with water and cool in an ice bath. Slowly acidify the solution to a pH of ~4-5 by adding concentrated hydrochloric acid dropwise. This protonates the carboxylate anion, causing the neutral carboxylic acid to precipitate out of the solution due to its lower aqueous solubility.

-

Isolation: Collect the resulting precipitate by vacuum filtration, washing the solid with cold deionized water to remove residual salts.

-

Drying: Dry the isolated solid in a vacuum oven at 50-60°C to a constant weight.

Purification: Recrystallization

For achieving high purity, essential for drug development applications, recrystallization is the preferred method. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

-

Solvent Selection: A mixture of ethanol and water or ethyl acetate is often effective for this class of compounds.

-

Dissolution: Dissolve the crude product in a minimal amount of the hot recrystallization solvent.

-

Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Slow cooling promotes the growth of larger, purer crystals.

-

Collection: Collect the purified crystals by vacuum filtration and dry as described previously.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a combination of chromatographic and spectroscopic techniques is employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of pharmaceutical intermediates. A reversed-phase method is ideal for separating this moderately polar compound from potential nonpolar or highly polar impurities.[5]

Caption: A typical reversed-phase HPLC analytical workflow.

Recommended HPLC Method:

| Parameter | Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column provides good retention and resolution. |

| Mobile Phase | Acetonitrile:Water (with 0.1% Formic Acid) | A mixture of organic and aqueous phases allows for tuning of retention. Formic acid is added to suppress the ionization of the carboxylic acid, leading to sharper, more symmetric peaks. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. |

| Detection | UV at 254 nm or 305 nm | The aromatic ring provides strong UV absorbance for sensitive detection.[6] |

| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |

Spectroscopic Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum is used to confirm the molecular structure. Expected signals would include triplets and quartets for the ethyl group, a broad singlet for the amine proton, doublets for the para-substituted aromatic protons, and a broad singlet far downfield for the carboxylic acid proton.

-

Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups. Expect to see a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and an N-H stretch (~3300-3500 cm⁻¹).

Applications in Research and Drug Development

While specific applications of this compound are niche, its structural framework makes it a valuable scaffold in medicinal chemistry and materials science.

-

Building Block in Medicinal Chemistry: As an analog of PABA, it can be used as a starting material for synthesizing more complex molecules.[7] The amino and carboxylic acid groups provide two distinct points for chemical modification, allowing for the construction of diverse molecular libraries for screening. Benzoic acid and its derivatives are fundamental intermediates in the synthesis of a wide array of pharmaceuticals.[8]

-

Precursor for Bioactive Molecules: PABA derivatives are known to possess a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[7] By using this compound as a scaffold, researchers can explore novel derivatives that may exhibit enhanced or new therapeutic effects.

-

Intermediate for Dyes and Polymers: The aminobenzoic acid structure is a common feature in azo dyes and specialized polymers. The ethyl group can be used to fine-tune properties such as solubility and color.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when handling any chemical intermediate. The following information is derived from Globally Harmonized System (GHS) classifications and Safety Data Sheets (SDS).[1][9][10]

GHS Hazard Classification

| Pictogram | GHS Code | Hazard Statement | Source |

| H315 | Causes skin irritation | [1][11] | |

| H319 | Causes serious eye irritation | [1][11] | |

| H335 | May cause respiratory irritation | [1][11] |

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9][10] Ensure that eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9]

-

First Aid:

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9] Keep away from strong oxidizing agents.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9][12]

References

-

This compound. PubChem, National Center for Biotechnology Information. [Link]

-

Benzoic acid, 4-(ethylamino)-, ethyl ester. US EPA, Substance Registry Services. [Link]

-

This compound, 95% Purity, C9H11NO2, 10 grams. CP Lab Safety. [Link]

-

Benzoic acid, 4-ethylamino-, ethyl ester. NIST WebBook. [Link]

-

Benzoic acid, 4-(ethylamino)-, ethyl ester. SIELC Technologies. [Link]

-

Benzoic acid, 4-(ethylamino)-, ethyl ester. PubChem, National Center for Biotechnology Information. [Link]

-

4-Ethylamino-3-nitrobenzoic acid. National Center for Biotechnology Information. [Link]

-

This compound Chemical Label. ECHA. [Link]

-

Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate. MDPI. [Link]

-

Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester. Der Pharma Chemica. [Link]

-

Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation. International Journal of ChemTech Research. [Link]

-

Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI. [Link]

-

Analytical Methods for determination of Antipyrine and Benzocaine HCl in the presence of their hazardous impurity p-aminobenzoic acid. Royal Society of Chemistry. [Link]

-

A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal. National Center for Biotechnology Information. [Link]

Sources

- 1. This compound | C9H11NO2 | CID 2775249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 4-Ethylamino-3-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzoic acid, 4-(ethylamino)-, ethyl ester | SIELC Technologies [sielc.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. mdpi.com [mdpi.com]

- 8. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.ca [fishersci.ca]

- 10. aksci.com [aksci.com]

- 11. chemical-label.com [chemical-label.com]

- 12. fishersci.com [fishersci.com]

4-(Ethylamino)benzoic acid safety and handling precautions

An In-depth Technical Guide to the Safe Handling of 4-(Ethylamino)benzoic acid

This guide provides comprehensive safety and handling protocols for this compound (CAS: 7409-09-8), tailored for researchers, scientists, and professionals in drug development. The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure technical accuracy and promote a self-validating system of laboratory safety.

Core Hazard Identification and Toxicological Profile

This compound is a chemical compound that, while valuable in research and synthesis, presents several health hazards that necessitate careful handling.[1][2][3][4] Understanding the specific nature of these hazards is the foundation of safe laboratory practice. The compound is classified under the Globally Harmonized System (GHS) with multiple hazard statements.[1][2][5]

GHS Hazard Classification Summary

| Hazard Class | GHS Code | Description | Source(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [1] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation. | [1][2][4][5] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | [1][2][4][5] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | [1][2][4][5] |

The primary routes of exposure are inhalation of the dust, direct contact with skin and eyes, and ingestion.[2][6] The toxicological data indicates that the compound's irritant properties are of primary concern. Skin contact can lead to redness and irritation, while eye contact is likely to cause more significant, serious irritation.[2][4][7] Inhalation of the powdered form can irritate the respiratory tract, and ingestion is harmful.[1][2]

Exposure Controls and Personal Protective Equipment (PPE)

To mitigate the risks identified, a multi-layered approach combining engineering controls and appropriate PPE is mandatory.

Engineering Controls

The primary engineering control is to minimize the generation and accumulation of dust and to keep airborne concentrations low.[3][4]

-

Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate significant dust, such as weighing or transferring large quantities, a certified chemical fume hood is required.[2][3][4]

-

Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][6]

Personal Protective Equipment (PPE)

The selection of PPE is directly dictated by the compound's hazard profile. The following PPE is required as a minimum standard when handling this compound.[2][3][7][8]

| Protection Type | Specification | Rationale and Causality |

| Eye/Face | Safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards. | Protects against airborne dust particles and splashes, directly addressing the H319 "Causes serious eye irritation" hazard.[2][8] |

| Hand | Chemically compatible, impervious gloves (e.g., nitrile). | Prevents direct skin contact, mitigating the H315 "Causes skin irritation" hazard. Gloves must be inspected before use and removed carefully to avoid skin contamination.[2][7] |

| Body | Laboratory coat. | Protects skin and personal clothing from contamination.[2][8] |

| Respiratory | Required when dusts are generated. A NIOSH/MSHA-approved respirator with a particulate filter may be necessary if engineering controls are insufficient. | Minimizes the risk of inhaling dust, addressing the H335 "May cause respiratory irritation" hazard.[6][7] |

Standard Operating Protocol for Handling

This section outlines a self-validating workflow for the safe handling of solid this compound. Adherence to this protocol minimizes exposure and ensures procedural integrity.

Step-by-Step Handling Procedure

-

Preparation: Don all required PPE as specified in Section 2.2. Designate a specific handling area, preferably within a chemical fume hood.

-

Weighing: Tare a suitable container on an analytical balance. Carefully transfer the desired amount of this compound to the container using a spatula. Minimize dust generation during this process.

-

Container Sealing: Tightly close the primary container of the chemical immediately after use.[2][3]

-

Dissolution (if applicable): If preparing a solution, add the solvent to the weighed solid slowly. Ensure the process is conducted in a fume hood.

-